molecular formula C9H10N2S B101906 5-Benzothiazolamine,2-ethyl-(9CI) CAS No. 18020-51-4

5-Benzothiazolamine,2-ethyl-(9CI)

Cat. No.: B101906
CAS No.: 18020-51-4
M. Wt: 178.26 g/mol
InChI Key: KAWIZZVMWIPGFT-UHFFFAOYSA-N
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Description

Contextualization within Benzothiazole (B30560) Chemistry Research

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govresearchgate.net This scaffold is of significant interest due to its presence in a wide array of biologically active molecules and functional materials. chemistryjournal.netnih.gov The versatility of the benzothiazole ring system allows for substitutions at various positions, leading to a vast library of derivatives with diverse chemical and physical properties. researchgate.net Research in benzothiazole chemistry is extensive, with a primary focus on the synthesis of novel derivatives and the evaluation of their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govijper.org The 2-amino- and 2-mercaptobenzothiazoles are particularly common starting materials for the synthesis of more complex molecules. researchgate.net

Significance of Substituted Benzothiazolamines in Academic Research

Substituted benzothiazolamines, and particularly 2-aminobenzothiazoles, are considered "privileged structures" in medicinal chemistry. nih.gov This is due to their ability to interact with a variety of biological targets. nih.gov The amino group at the 2-position provides a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery. nih.govresearchgate.net Academic research has demonstrated that substitutions on both the benzene and the amino moieties of the benzothiazolamine core can significantly influence the biological activity of the resulting compounds. nih.govresearchgate.net For instance, the introduction of different substituents can modulate properties such as lipophilicity and electronic distribution, which in turn affects their interaction with enzymes and receptors. researchgate.net

Research Gaps and Future Directions in 5-Benzothiazolamine, 2-ethyl-(9CI) Studies

Despite the broad interest in substituted benzothiazolamines, a significant research gap exists specifically for 5-Benzothiazolamine, 2-ethyl-(9CI). A comprehensive literature survey reveals a scarcity of dedicated studies on its synthesis, characterization, and potential applications. This lack of focused research presents a clear opportunity for future investigations.

Future research should prioritize the development of an efficient and scalable synthesis for 5-Benzothiazolamine, 2-ethyl-(9CI). Following its synthesis, thorough characterization using modern analytical techniques is essential to establish a complete profile of the compound. This would include detailed spectroscopic analysis and, if possible, single-crystal X-ray diffraction to determine its precise three-dimensional structure.

Once fully characterized, the exploration of the chemical reactivity of the 2-ethyl and 5-amino groups would open doors to the synthesis of a novel library of derivatives. These derivatives could then be screened for a wide range of biological activities, leveraging the known pharmacological potential of the benzothiazolamine scaffold. Furthermore, computational studies, such as molecular docking, could be employed to predict potential biological targets and guide the design of new derivatives with enhanced activity. nih.govresearchgate.net The investigation of its potential in materials science, for example as a corrosion inhibitor or as a component in organic electronics, also represents a promising and underexplored research avenue.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWIZZVMWIPGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Benzothiazolamine, 2 Ethyl 9ci and Its Derivatives

Established Synthetic Pathways for Benzothiazolamines

The construction of the benzothiazole (B30560) core is primarily achieved through several key synthetic strategies. These methods offer versatility in introducing various substituents onto the benzothiazole nucleus.

Condensation Reactions with 2-Aminothiophenol (B119425) Derivatives

A prevalent and widely utilized method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (2-ATP) or its derivatives with a variety of carbonyl compounds. mdpi.comnih.govnih.gov This approach is valued for its directness and the broad availability of starting materials. mdpi.com The reaction can be carried out with aldehydes, ketones, carboxylic acids, acyl chlorides, esters, and nitriles to introduce a diverse range of substituents at the 2-position of the benzothiazole ring. mdpi.comnih.gov

The condensation reaction is often facilitated by catalysts. For instance, a simple and environmentally friendly method utilizes alkyl carbonic acid, formed in situ from CO2 and an alcohol, to catalyze the reaction between 2-aminothiophenol and aldehydes under mild conditions. tandfonline.comtandfonline.com Other catalysts, such as molecular iodine, have been employed in solvent-free, solid-phase reactions of 2-aminothiophenol with benzoic acid derivatives, offering an economical and efficient route. nih.govtandfonline.com Various other catalytic systems, including Brønsted acids, sulfated tungstate, and nano-catalysts, have also been successfully applied to promote this condensation. organic-chemistry.orgmdpi.com The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired outcome. mdpi.commdpi.com

Table 1: Examples of Catalysts Used in Condensation Reactions

CatalystReactantsConditionsReference
Alkyl carbonic acid2-Aminothiophenol, AldehydesCO2, Alcohol, Mild conditions tandfonline.comtandfonline.com
Molecular iodine2-Aminothiophenol, Benzoic acid derivativesSolvent-free, Solid-phase nih.govtandfonline.com
Brønsted acid2-Aminothiophenols, β-DiketonesOxidant- and metal-free organic-chemistry.org
Sulfated tungstate2-Aminothiophenols, AldehydesSolvent-free, Ultrasound mdpi.com

Cyclization Reactions

Another major strategy for benzothiazole synthesis involves intramolecular cyclization reactions. indexcopernicus.comscribd.com This approach typically starts with a pre-functionalized aromatic compound that already contains the necessary atoms for forming the thiazole (B1198619) ring. A common precursor for this method is an N-(2-halophenyl)thioamide or a similar ortho-substituted N-arylthioamide. acs.org

The cyclization is often promoted by a catalyst, such as copper(II)-BINAM complex, which facilitates the intramolecular C-S bond formation. indexcopernicus.com Other methods employ oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to induce cyclization of thioformanilides. indexcopernicus.com Photochemical methods, using agents like chloranil (B122849) under irradiation, have also been developed for the radical cyclization of thioformanilides. nih.gov Furthermore, aryne-mediated cyclization of N-(3-halophenyl)propanethioamides offers a one-pot route to functionalized benzothiazoles. acs.org These cyclization strategies provide a powerful means to construct the benzothiazole core, often with good control over the substitution pattern. indexcopernicus.comscribd.com

One-Pot Synthetic Approaches

In recent years, one-pot synthetic methodologies have gained significant attention due to their efficiency, reduced waste, and operational simplicity. acs.orgresearchgate.net These procedures combine multiple reaction steps into a single operation without the need for isolating intermediates. For the synthesis of benzothiazoles, one-pot approaches often involve the in situ formation of a key intermediate followed by its cyclization.

One such example is the synthesis of 2-alkyl-substituted benzothiazoles from bis-(2-nitrophenyl)-disulfides. acs.org This method involves the reduction of the nitro group and subsequent reaction with a suitable reagent in a single pot. acs.org Another one-pot approach describes the synthesis of 2-aryl benzothiazoles from gem-dibromomethylarenes and o-aminothiophenols, which proceeds under mild conditions with short reaction times. researchgate.net Multi-component reactions, such as the reaction of aromatic amines, benzaldehydes, and a sulfur source mediated by iodine, also provide an efficient one-pot route to 2-arylbenzothiazoles. organic-chemistry.org

Targeted Synthesis of 5-Benzothiazolamine, 2-ethyl-(9CI)

The synthesis of specifically substituted benzothiazoles like 5-Benzothiazolamine, 2-ethyl-(9CI) requires careful planning in terms of precursor selection and reaction condition optimization.

Precursor Selection and Rational Design

The synthesis of 5-amino-2-substituted benzothiazoles can be challenging. nih.gov A common route to 2-aminobenzothiazoles involves the cyclization of phenylthioureas. nih.govscholarsresearchlibrary.com For a 5-amino substituent, a key precursor would be a appropriately substituted aniline. For instance, to synthesize 5-substituted 2-aminobenzothiazoles, one might start with a 4-substituted-2-nitroaniline. The nitro group can be reduced to an amino group at a later stage in the synthesis. nih.gov

Specifically for 2-ethyl-5-aminobenzothiazole, a potential precursor would be a derivative of 4-amino-3-mercaptobenzenamine. However, a more practical approach would likely involve introducing the ethyl group at the 2-position via condensation of a 2,4-diaminothiophenol derivative with an ethyl-containing reagent, such as propionaldehyde (B47417) or propionic acid, followed by cyclization. The challenge often lies in controlling the regioselectivity of the reactions and managing the reactivity of the amino groups. nih.gov

Reaction Conditions Optimization

The optimization of reaction conditions is crucial for achieving high yields and purity of the target compound. For the synthesis of 5-substituted 2-aminobenzothiazoles, the choice of oxidizing agent and the reaction solvent can significantly impact the outcome. nih.gov For example, in the cyclization of anilines with thiocyanate, the use of pre-formed thiocyanogen (B1223195) or alternative oxidizing agents can prevent the formation of halogenated side products. nih.gov

The temperature, reaction time, and the nature of the catalyst are all critical parameters that need to be fine-tuned. For instance, in the condensation of 2-aminothiophenol with aldehydes, the use of a CO2-alcohol system under optimized pressure and temperature has been shown to be effective. tandfonline.com Similarly, for solid-phase syntheses, the choice of resin and cleavage conditions are important considerations for obtaining the final product in good yield and purity. nih.gov The development of a successful synthesis for 2-ethyl-5-benzothiazolamine would require a systematic investigation of these parameters to identify the optimal conditions for the desired transformation.

Catalytic Approaches in 5-Benzothiazolamine, 2-ethyl-(9CI) Synthesis

The synthesis of 2-substituted benzothiazoles, including the 2-ethyl variant, has been significantly advanced through the use of various catalytic systems. These catalysts facilitate the condensation reaction between 2-aminothiophenol and a suitable reaction partner, in this case, a source of the ethyl group.

Transition metal catalysis is a prominent strategy for forming the thiazole ring in a one-pot process. nih.gov Catalysts based on palladium, nickel, and copper have proven effective. For instance, Pd(OAc)2 has been used to catalyze the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas, leading to 2-(dialkylamino)benzothiazoles. nih.gov While not a direct synthesis of the title compound, this illustrates the utility of palladium in forming the benzothiazole core. Nickel(II) salts have emerged as a more advantageous alternative, being cheaper and less toxic, and enabling the reaction to proceed under milder conditions with lower catalyst loading. nih.gov Copper catalysts, particularly CuO and CuBr, have also been employed in the synthesis of 2-aminobenzothiazoles from 2-haloanilines and dithiocarbamates. nih.gov

Acid catalysts also play a crucial role in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes. mdpi.com While many examples focus on aryl aldehydes, the principle extends to aliphatic aldehydes which would be necessary for the introduction of the 2-ethyl group.

The following table summarizes various catalytic systems used in the synthesis of the broader class of 2-substituted benzothiazoles, which are relevant to the synthesis of the target compound.

Catalyst TypeSpecific Catalyst Example(s)ReactantsKey Features
Transition Metal RuCl3, Pd(OAc)2, Ni(II) salts, CuO, CuBrN-arylthioureas, 2-haloanilines, dithiocarbamatesOne-pot synthesis, some solvent-free or in green solvents. nih.gov
Acid Catalysts P2O5 on SiO22-aminobenzothiazole (B30445) derivatives, indole-3-carbaldehyde, arylisonitrilesFacilitates multicomponent reactions. nih.gov
Nanocatalysts Cu(II)-containing nano-silica triazine dendrimer, MNPs-phenanthroline-Pd2-aminothiophenol, aryl aldehydesHigh yields, catalyst reusability. mdpi.com
Lewis Acids FeCl3/Montmorillonite K-102-aminothiophenol, various aldehydesUltrasound-assisted, though with limitations for aliphatic aldehydes. mdpi.com

Green Chemistry Principles in 5-Benzothiazolamine, 2-ethyl-(9CI) Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of benzothiazoles. nih.gov Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. bepls.com

Several approaches to benzothiazole synthesis embody green chemistry principles. nih.gov These include one-pot processes that are either solvent-free or utilize green solvents like water or ethanol. nih.govmdpi.com For instance, a catalyst- and additive-free method has been developed for the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur, with DMSO acting as an oxidant. acs.orgnih.gov This method highlights the potential for synthesizing the target compound without the need for traditional metal catalysts. acs.org

Microwave-assisted synthesis is another green technique that has been successfully applied. The condensation of 2-aminothiophenols with chloroacetyl chloride to form 2-chloromethyl-benzothiazole has been achieved in high yield and with a significantly reduced reaction time under microwave irradiation. mdpi.com This suggests that a similar approach could be adapted for the synthesis of 5-Benzothiazolamine, 2-ethyl-(9CI) by using an appropriate ethyl-containing reagent.

The use of recyclable heterogeneous catalysts is a cornerstone of green synthesis. researchgate.net Catalysts like SnP2O7 on nanosized silica (B1680970) gel have been used for the condensation of 2-aminothiophenol with aldehydes, offering high yields and the ability to be recycled multiple times without significant loss of activity. mdpi.commdpi.com

Green Chemistry ApproachSpecific ExampleReactantsAdvantages
Catalyst- and Additive-Free Three-component reaction with DMSO as oxidantAromatic amines, aliphatic amines, elemental sulfurEnvironmentally friendly, avoids metal catalysts. acs.orgnih.gov
Microwave-Assisted Synthesis Condensation in acetic acid2-aminothiophenols, chloroacetyl chlorideReduced reaction time, high yield. mdpi.com
Recyclable Heterogeneous Catalyst SnP2O7 on nanosized silica gel2-aminothiophenol, aromatic aldehydesReusable catalyst, high yields, short reaction times. mdpi.commdpi.com
Green Solvents Water, Ethanol2-iodoaniline, aryl aldehydes, thioureaEcologically friendly, uses inexpensive and readily available solvents. mdpi.com

Derivatization Strategies of the 5-Benzothiazolamine, 2-ethyl-(9CI) Scaffold

The 2-aminobenzothiazole scaffold is highly amenable to chemical modification, allowing for the synthesis of a diverse range of derivatives. nih.gov Functionalization can be targeted at the amino group, the benzene (B151609) ring, or the substituent at the 2-position.

Functionalization at the Amino Group

The amino group at the 5-position of the benzothiazole ring is a versatile handle for derivatization. It can readily undergo reactions with various electrophilic reagents. nih.gov

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides introduces an amide functional group. For example, 2-aminobenzothiazole can be reacted with monochloroacetyl chloride to form (1-chloroacetyl)-2-aminobenzothiazole. nih.govacs.org Similarly, treatment with acetic anhydride (B1165640) can yield the corresponding acetamide (B32628) derivative. longdom.org

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Formation of Schiff Bases: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases). longdom.org

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. mdpi.com

These reactions allow for the introduction of a wide array of functional groups, which can significantly alter the chemical and physical properties of the parent molecule.

Substitutions on the Benzene Ring

The benzene ring of the benzothiazole scaffold can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring, namely the amino group and the fused thiazole ring. The amino group is a strongly activating, ortho-, para-directing group, while the thiazole ring's directing effect is more complex. The combined influence of these groups will determine the regioselectivity of the substitution. msu.edu

Typical electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) using appropriate reagents, often in the presence of a Lewis acid catalyst. byjus.com

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. byjus.com

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. libretexts.org

The presence of the activating amino group generally facilitates these substitution reactions. msu.edu However, the specific conditions would need to be optimized to achieve the desired substitution pattern.

Modifications at the 2-Position Ethyl Group

The ethyl group at the 2-position of the benzothiazole ring also offers opportunities for chemical modification, although this is generally less explored than functionalization of the amino group or the benzene ring.

Potential modifications could include:

Oxidation: The benzylic-like hydrogens on the carbon adjacent to the thiazole ring are activated and could potentially be oxidized under specific conditions to introduce a hydroxyl or carbonyl group. msu.edu

Halogenation: Free-radical halogenation could potentially occur at the ethyl group, although this might compete with substitution on the aromatic ring.

Further research is needed to fully explore the reactivity of the 2-ethyl group and develop selective modification strategies.

Chemical Reactivity and Transformation of 5 Benzothiazolamine, 2 Ethyl 9ci

Nucleophilic and Electrophilic Reactions

The primary amino group at the 5-position and the nitrogen atom within the thiazole (B1198619) ring are the main centers of nucleophilicity in 5-Benzothiazolamine, 2-ethyl-(9CI), making them susceptible to reactions with a variety of electrophiles. Conversely, the aromatic ring, activated by the amino group, can undergo electrophilic substitution.

Acylation: The exocyclic amino group of 2-aminobenzothiazole (B30445) derivatives readily undergoes acylation with reagents like acid chlorides or anhydrides to form the corresponding amides. For instance, 2-aminobenzothiazole reacts with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield (1'-chloroacetyl)-2-aminobenzothiazole. tandfonline.com This reaction is a common strategy to introduce new functional groups and build more complex molecules. It is expected that 5-Benzothiazolamine, 2-ethyl-(9CI) would react similarly.

Alkylation: The amino group can also be alkylated. N-alkylation of 2-aminobenzothiazoles has been demonstrated to produce derivatives with various biological activities. researchgate.net

Diazotization: The primary aromatic amine at the 5-position can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are versatile intermediates for a range of functional group transformations.

A summary of representative nucleophilic and electrophilic reactions for analogous 2-aminobenzothiazoles is presented below.

ReactantReagent(s)ProductReaction Type
2-AminobenzothiazoleChloroacetyl chloride, Triethylamine(1'-Chloroacetyl)-2-aminobenzothiazoleAcylation
2-Aminobenzothiazole3-(Naphthalen-2-yl)propanoyl chlorideN-(Benzothiazol-2-yl)-3-(naphthalen-2-yl)propanamideAcylation
2-AminobenzothiazoleNitrous Acid (NaNO₂, HCl)Benzothiazole-5-diazonium chlorideDiazotization

Coupling Reactions

The diazonium salt derived from 5-Benzothiazolamine, 2-ethyl-(9CI) is a key intermediate for various coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Azo Coupling: Diazonium salts are electrophiles that can react with electron-rich aromatic compounds (such as phenols and anilines) in azo coupling reactions to form highly colored azo compounds. For example, the diazonium salt of 2-aminobenzothiazole has been coupled with 2-hydroxybenzaldehyde to form an azo-benzothiazole derivative. cdnsciencepub.com These azo dyes have applications in various fields, including materials science and as indicators.

Palladium-Catalyzed Cross-Coupling: While less common for the modification of the benzothiazole (B30560) core itself, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of substituted 2-aminobenzothiazoles. nih.gov These methods could potentially be adapted for the further functionalization of 5-Benzothiazolamine, 2-ethyl-(9CI) derivatives.

The table below illustrates examples of coupling reactions involving 2-aminobenzothiazole derivatives.

ReactantCoupling PartnerCatalyst/ReagentsProductReaction Type
2-Aminobenzothiazole diazonium salt2-HydroxybenzaldehydeAlkaline solution2-((Benzothiazol-2-yl)diazenyl)-6-hydroxybenzaldehydeAzo Coupling
Resin-bound bromo-2-aminobenzothiazolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Resin-bound phenyl-2-aminobenzothiazoleSuzuki Coupling

Ring-Opening and Rearrangement Reactions

The benzothiazole ring system, while generally stable, can undergo ring-opening reactions under specific conditions. Rearrangement reactions, although less common, are also known for certain heterocyclic systems.

Oxidative Ring-Opening: The thiazole portion of the benzothiazole ring can be cleaved under oxidative conditions. For example, treatment of benzothiazole derivatives with magnesium monoperoxyphthalate (MMPP) in an alcohol solvent can lead to the formation of acyl aminobenzene sulfonate esters. scholaris.ca This reaction proceeds through the opening of the thiazole ring, followed by the oxidation of the resulting thiol. Another study reported the metabolic ring-cleavage of benzothiazole in guinea pigs, yielding 2-methylmercaptoaniline and its oxidized derivatives. tandfonline.comnih.gov

Base-Induced Ring-Opening: Strong bases can also induce the cleavage of the benzothiazole ring. For instance, 6-nitrobenzothiazole (B29876) has been shown to react with methoxide (B1231860) ions, leading to a ring-opened product. rsc.org

Rearrangement Reactions: The Dimroth rearrangement is a well-known reaction in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org This rearrangement is common in 1,2,3-triazoles and some pyrimidine (B1678525) derivatives. While not explicitly documented for 5-Benzothiazolamine, 2-ethyl-(9CI), the potential for such rearrangements in related nitrogen-containing heterocyclic systems under certain conditions cannot be entirely ruled out, though it is not considered a typical reaction pathway for this class of compounds.

SubstrateConditionsProductReaction Type
BenzothiazoleMMPP, MethanolMethyl 2-formamidobenzenesulfonateOxidative Ring-Opening
6-NitrobenzothiazoleMethoxide, DMSO2-Methoxymethylenamino-5-nitrophenyl methyl sulfide (B99878) (after methylation)Base-Induced Ring-Opening

Complexation with Metal Centers

The nitrogen atoms in the benzothiazole ring and the exocyclic amino group of 5-Benzothiazolamine, 2-ethyl-(9CI) are potential coordination sites for metal ions. The formation of metal complexes with 2-aminobenzothiazole derivatives is well-documented, leading to compounds with interesting structural features and potential applications in catalysis and materials science. researchgate.net

The coordination can occur through the ring nitrogen, the exocyclic amino nitrogen, or both, acting as a bidentate ligand. The specific coordination mode depends on the metal ion, the other ligands present, and the reaction conditions. For example, 2-aminobenzothiazole forms pseudotetrahedral complexes with Co(II) and Ni(II) of the type M(abt)₂X₂ (where abt = 2-aminobenzothiazole and X = Cl, Br, I). rsc.org In these complexes, coordination is reported to occur through the ring nitrogen atom. Schiff base derivatives of 2-aminobenzothiazole are also excellent ligands for a variety of transition metals, forming stable complexes. mdpi.com

The table below provides examples of metal complexes formed with 2-aminobenzothiazole and its derivatives.

LigandMetal IonOther LigandsComplex FormulaGeometry
2-AminobenzothiazoleCo(II)Chloride[Co(abt)₂Cl₂]Pseudotetrahedral
2-AminobenzothiazoleNi(II)Bromide[Ni(abt)₂Br₂]Pseudotetrahedral
Schiff base of 2-aminobenzothiazole and salicylaldehydeCu(II)Acetate[Cu(L)(OAc)]Square Planar
2-AminobenzothiazoleZn(II)Chloride[Zn(abt)₂Cl₂]Tetrahedral

Spectroscopic and Structural Elucidation of 5 Benzothiazolamine, 2 Ethyl 9ci and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Benzothiazolamine, 2-ethyl-(9CI) and its derivatives, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the ethyl group and the substitution pattern on the benzothiazole (B30560) core. nih.govacs.org

In the ¹H NMR spectrum of 2-aminobenzothiazole (B30445) derivatives, the aromatic protons typically appear as a series of multiplets in the range of δ 7.0-8.0 ppm. nih.gov For 5-Benzothiazolamine, 2-ethyl-(9CI), the protons of the ethyl group are expected to show a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), shifted downfield due to the proximity of the electron-withdrawing thiazole (B1198619) ring. The amino group (-NH₂) protons are often observed as a broad singlet, and its chemical shift can be influenced by the solvent and concentration. uq.edu.au For instance, in related aminophenyl benzothiazoles, the NH₂ protons appear as a broad singlet around 4.0 ppm. uq.edu.au

The ¹³C NMR spectrum provides further confirmation of the structure. The carbon atoms of the benzothiazole ring system typically resonate in the aromatic region (δ 110-160 ppm). The ethyl group carbons will appear in the aliphatic region, with the CH₂ carbon being more deshielded than the CH₃ carbon. In studies of similar derivatives, the chemical shifts are reported relative to a tetramethylsilane (B1202638) (TMS) internal standard, often using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. nih.govacs.org

A comparison of the ¹H NMR chemical shifts of para- and ortho-aminophenyl substituted benzothiazoles reveals that the aromatic signals are nearly identical, while the NH protons show significant differences, indicating the influence of substitution on the electronic environment of the amino group. uq.edu.au

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-Benzothiazolamine, 2-ethyl-(9CI) Predicted values are based on data from analogous compounds.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Ethyl -CH₃~1.3 (triplet)~14
Ethyl -CH₂~2.8 (quartet)~25
Aromatic-H7.0 - 7.8 (multiplets)-
Amino -NH₂~4.0-5.0 (broad singlet)-
Benzothiazole C2-~168
Benzothiazole C4-~120-135
Benzothiazole C5-~140-150
Benzothiazole C6-~115-125
Benzothiazole C7-~120-130
Benzothiazole C3a-~130-135
Benzothiazole C7a-~150-155

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of 5-Benzothiazolamine, 2-ethyl-(9CI) and its derivatives. Gas chromatography-mass spectrometry (GC-MS) is frequently used for the analysis of these compounds. nih.govacs.org

The mass spectrum of 5-Benzothiazolamine, 2-ethyl-(9CI) is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula. nih.gov For example, in the analysis of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide, the calculated mass was 289.12 and the found MH⁺ peak was 289.10. acs.org Similarly, for N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide, the calculated mass was 408.97 and the found MH⁺ peak was 409.00. nih.govacs.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aminobenzothiazoles, fragmentation often involves the cleavage of the substituent groups from the main ring. In the case of 5-Benzothiazolamine, 2-ethyl-(9CI), common fragmentation pathways would likely involve the loss of the ethyl group or parts of it. The fragmentation of protonated benzylamines, a related structure, often begins with the elimination of ammonia (B1221849) (NH₃) at low collision energies. nih.gov Aromatic amides, another related class, often form a resonance-stabilized benzoyl cation, which can further lose a carbon monoxide (CO) molecule. youtube.com

Table 2: Expected Mass Spectrometry Data for 5-Benzothiazolamine, 2-ethyl-(9CI)

Parameter Expected Value
Molecular FormulaC₉H₁₀N₂S
Molecular Weight178.26 g/mol
Expected M⁺ Peak (m/z)178
Common Fragment Ions (m/z)Loss of CH₃ (163), Loss of C₂H₅ (149), Cleavage of the thiazole ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule. For 5-Benzothiazolamine, 2-ethyl-(9CI) and its derivatives, IR spectra are typically recorded using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectrometer. nih.govacs.org

The IR spectrum of 5-Benzothiazolamine, 2-ethyl-(9CI) is expected to show characteristic absorption bands corresponding to the N-H, C-H, C=N, and C=C bonds. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group are expected in the 2850-3100 cm⁻¹ region. The C=N stretching of the thiazole ring and the C=C stretching of the benzene (B151609) ring usually appear in the 1500-1650 cm⁻¹ region. nih.govresearchgate.net For instance, in N-(2-Amino benzothiazole) methacylamide copolymers, the C=N stretching of the aromatic rings is observed at 1536 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for 5-Benzothiazolamine, 2-ethyl-(9CI) Data based on spectra of analogous compounds. nih.govacs.orgnih.govresearchgate.net

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Amine (N-H)3300 - 3500Symmetric and Asymmetric Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H (ethyl)2850 - 2960Stretching
Imine (C=N)1600 - 1650Stretching
Aromatic C=C1450 - 1600Stretching
C-S600 - 800Stretching

X-ray Diffraction Analysis for Solid-State Structure

For related compounds, such as certain Mannich bases derived from 2-cyanoguanidinophenytoin, X-ray crystallography has confirmed the molecular structure and revealed details about intermolecular interactions like hydrogen bonding, which stabilize the crystal lattice. nih.gov In the study of a high-affinity antagonist of the Grb2-SH2 domain, X-ray crystallography was crucial in confirming the structure of the designed molecule. nih.gov The successful application of this technique to these complex derivatives underscores its importance in the definitive structural characterization of novel benzothiazole compounds. The planarity of the benzothiazole ring system and the potential for hydrogen bonding through the amino group are key structural features that would be elucidated by an X-ray crystal structure analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize the chromophoric system of 5-Benzothiazolamine, 2-ethyl-(9CI) and its derivatives. The benzothiazole ring system is a strong chromophore, and its UV-Vis absorption spectrum is influenced by the nature and position of substituents.

The UV-Vis spectrum of 2-aminobenzothiazole derivatives typically shows absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions. mdpi.comresearchgate.net The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, are of lower intensity and appear at longer wavelengths. The position of the absorption maxima can be affected by the solvent polarity and pH. researchgate.net

For example, 2-aminobenzothiazole derivatives have been investigated as photosensitizers for radical polymerization, indicating their ability to absorb UV-Vis light effectively. mdpi.com The introduction of an amino group at the 5-position and an ethyl group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole, due to the extension of the conjugated system and the electron-donating effect of the amino group.

Table 4: Expected UV-Vis Absorption Data for 5-Benzothiazolamine, 2-ethyl-(9CI)

Transition Type Expected λ_max (nm) Molar Absorptivity (ε)
π → π~250 - 300High
n → π~320 - 360Low to Medium

Computational Chemistry and Theoretical Studies on 5 Benzothiazolamine, 2 Ethyl 9ci

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of a molecule. These theoretical methods provide insights into electronic structure, molecular orbitals, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis

Detailed studies on the electronic structure and molecular orbital analysis of 5-Benzothiazolamine, 2-ethyl-(9CI) through quantum chemical methods have not been identified in the surveyed scientific literature. Such an analysis would typically involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

Table 1: Electronic Properties of 5-Benzothiazolamine, 2-ethyl-(9CI)

Parameter Value Method/Basis Set
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

No published data was found for the electronic properties of 5-Benzothiazolamine, 2-ethyl-(9CI).

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, through computational methods is a common practice for structural confirmation. However, specific theoretical predictions and their experimental validation for 5-Benzothiazolamine, 2-ethyl-(9CI) are not available in the current body of scientific literature.

Table 2: Predicted Spectroscopic Data for 5-Benzothiazolamine, 2-ethyl-(9CI)

Spectral Type Predicted Peaks/Shifts Experimental Data
¹H NMR Data not available Data not available
¹³C NMR Data not available Data not available

No published computational or experimental spectroscopic data specifically for 5-Benzothiazolamine, 2-ethyl-(9CI) was found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a temporal perspective on the behavior of molecules, providing insights into their conformational dynamics and interactions with their environment over time. A review of the literature indicates that no molecular dynamics simulation studies have been published specifically for 5-Benzothiazolamine, 2-ethyl-(9CI). Such studies would be valuable for understanding its flexibility and solvent interactions.

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery for understanding potential interactions with biological targets. There are no specific molecular docking studies reported in the scientific literature for 5-Benzothiazolamine, 2-ethyl-(9CI) that detail its interactions with any receptors.

Table 3: Molecular Docking Parameters for 5-Benzothiazolamine, 2-ethyl-(9CI)

Target Receptor Binding Affinity (kcal/mol) Key Interacting Residues

No molecular docking studies for 5-Benzothiazolamine, 2-ethyl-(9CI) have been reported in the reviewed literature.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis provides a fingerprint of the types and relative contributions of different intermolecular contacts. To date, no crystallographic data or Hirshfeld surface analysis for 5-Benzothiazolamine, 2-ethyl-(9CI) has been published, precluding a detailed understanding of its solid-state packing and intermolecular interactions.

Table 4: Hirshfeld Surface Contact Contributions for 5-Benzothiazolamine, 2-ethyl-(9CI)

Contact Type Contribution (%)
H···H Data not available
C···H/H···C Data not available
N···H/H···N Data not available
S···H/H···S Data not available

No Hirshfeld surface analysis has been reported for 5-Benzothiazolamine, 2-ethyl-(9CI).

Advanced Applications in Chemical Sciences and Materials Science

Coordination Chemistry and Ligand Design

The benzothiazole (B30560) moiety is a prominent structural motif in the design of ligands for coordination chemistry. The nitrogen and sulfur atoms within the heterocyclic ring system provide excellent coordination sites for a variety of metal ions. While direct studies on the coordination chemistry of 5-Benzothiazolamine, 2-ethyl-(9CI) are not extensively detailed in the provided search results, the broader class of 2-aminophenyl-benzothiazole derivatives, to which it belongs, is recognized for its tunable nature and utility in forming metal complexes. mdpi.com The amino group at the 5-position and the ethyl group at the 2-position of the specific compound can be strategically modified to influence the steric and electronic properties of the resulting ligands, thereby allowing for the fine-tuning of the properties of the subsequent metal complexes. mdpi.com The flexibility of the organic backbone around the C1'-C2 bond in related 2-phenylbenzothiazole (B1203474) derivatives allows for different coordination geometries, which can be influenced by the choice of metal and other ligands in the coordination sphere. nih.gov This adaptability is crucial for designing complexes with specific catalytic, magnetic, or photophysical properties.

Sensing and Detection Technologies

The inherent fluorescence and electrochemical activity of benzothiazole derivatives make them ideal candidates for the development of chemical sensors.

Chemical Sensor Development

The development of chemical sensors based on benzothiazole derivatives extends beyond simple ion detection. These compounds are integral to the creation of probes for biologically and environmentally important molecules. For instance, benzothiazole-based fluorescent probes have been designed for the detection of hydrogen sulfide (B99878) (H₂S) and hydrogen peroxide (H₂O₂). nih.govmdpi.com A probe for H₂S was developed using a benzothiazole and a 2,4-dinitrobenzenesulfonyl group, which exhibited a "turn-on" fluorescent response upon reaction with H₂S. nih.gov Similarly, a novel aggregation-induced emission (AIE) fluorescent probe for H₂O₂ was synthesized by introducing an aryl boric acid ester unit to a benzothiazole derivative. mdpi.com These examples showcase the versatility of the benzothiazole core in the design of highly specific and sensitive chemical sensors.

Luminescent Materials and Optoelectronic Applications

The strong fluorescence of many benzothiazole derivatives has led to their widespread use in the development of luminescent materials for various optoelectronic applications.

Fluorescent Probe Design

The design of fluorescent probes for biological imaging and sensing is a major application of benzothiazole derivatives. nih.gov These probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific target molecule. For example, a series of benzothiazole-based fluorescent probes were developed for the selective detection of amyloid-beta (Aβ) aggregates, which are associated with Alzheimer's disease. nih.gov One particular probe, RM-28, showed a significant increase in fluorescence upon binding to Aβ aggregates and could effectively cross the blood-brain barrier. nih.gov

Another area of application is the development of "turn-on" fluorescent probes. These probes are typically non-fluorescent in their unbound state but become highly fluorescent upon interaction with their target. Two such probes based on the benzothiazole scaffold were designed for detecting hydrogen sulfide, a key biological signaling molecule. nih.gov The design of these probes often leverages photophysical processes like excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) to achieve the desired sensing mechanism. mdpi.com

Data Tables

Table 1: Benzothiazole-Based Fluorescent Probes and Their Applications

Probe Name/Description Target Analyte Key Features Reference
RM-28 Amyloid-beta (Aβ) aggregates High sensitivity and affinity, blood-brain barrier permeability. nih.gov nih.gov
P2 Hydrogen Sulfide (H₂S) "Turn-on" fluorescence, good water solubility, lysosome-targeted. nih.gov nih.gov
BID Cyanide (CN⁻) Fluorogenic, selective over other anions. nih.gov nih.gov
BT-BO Hydrogen Peroxide (H₂O₂) Aggregation-induced emission (AIE), "turn-on" fluorescence. mdpi.com mdpi.com

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The AIE effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Benzothiazole derivatives have been identified as promising candidates for AIE materials. rsc.orgmdpi.com For instance, a benzothiazole-based probe has been shown to exhibit AIE in a mixed solvent system of THF and water. nih.gov In solution, the compound shows weak blue emission, but as aggregates form with increasing water content, a significant enhancement in fluorescence is observed. nih.gov This turn-on fluorescence makes AIE-active chromophores excellent candidates for applications in bioimaging and organic light-emitting diodes (OLEDs). rsc.org

While specific AIE studies on 5-Benzothiazolamine, 2-ethyl- are not extensively documented, the structural similarity to known AIE-active benzothiazoles suggests it would likely exhibit similar properties. The presence of the amino group at the 5-position and the ethyl group at the 2-position could influence the packing of the molecules in the aggregated state, potentially tuning the AIE characteristics. The formation of nanoaggregates is a key aspect of AIE, with dynamic light scattering (DLS) often used to confirm the particle size of the aggregates. mdpi.com

Table 1: Aggregation-Induced Emission Characteristics of a Benzothiazole Derivative

PropertyObservationReference
Solvent System THF/Water mixture nih.gov
Emission in Solution Weak blue emission nih.gov
Emission in Aggregate Strong green emission nih.gov
Mechanism Restriction of Intramolecular Motion (RIM) rsc.org
Supporting Evidence Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM) nih.gov

This table is based on data for a related benzothiazole derivative, as specific data for 5-Benzothiazolamine, 2-ethyl- is not available.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its electronically excited state. nih.gov This process typically occurs in molecules containing both a proton donor and a proton acceptor in close proximity, often linked by an intramolecular hydrogen bond. nih.govnih.gov The ESIPT process leads to the formation of a transient tautomer with a distinct electronic structure and, consequently, a large Stokes-shifted fluorescence. nih.gov

Benzothiazole derivatives are known to undergo ESIPT. nih.gov In a typical scenario, upon photoexcitation, the enol-form of the molecule undergoes proton transfer to form a keto-tautomer in the excited state. This keto-form then emits fluorescence at a longer wavelength before relaxing back to the enol-ground state. The efficiency and wavelength of the ESIPT emission can be influenced by factors such as solvent polarity and the presence of substituents on the benzothiazole core. nih.gov

For a benzothiazole derivative, blue emission is often ascribed to the enolic form, while green or red-shifted emission is attributed to the keto form resulting from ESIPT. nih.gov The interplay between AIE and ESIPT has also been observed, leading to a phenomenon termed keto-aggregation induced emission (AIE) coupled emission in the solid aggregated state. nih.gov Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) are instrumental in understanding the potential energy surfaces and mechanism of the ESIPT process in benzothiazole systems. nih.gov The presence of an amino group, as in 5-Benzothiazolamine, 2-ethyl-, can influence the hydrogen bonding network and the electronic properties, thereby modulating the ESIPT behavior. rsc.org

Catalysis and Photocatalysis

The versatile chemical nature of the 2-aminobenzothiazole (B30445) scaffold makes it a valuable component in the development of catalysts and photocatalysts. rsc.orgmdpi.com These compounds can act as ligands for metal complexes or be integrated into more complex catalytic systems.

In the realm of photocatalysis, 2-aminobenzothiazole (ABT) has been used to enhance the visible-light photocatalytic activity of composite materials. rsc.org For instance, doping g-C3N4/WO3 composites with ABT molecules via calcination has been shown to significantly improve their performance in the degradation of pollutants like tetracycline (B611298) under visible light irradiation. rsc.org The ABT molecule enhances the absorption capacity of the catalyst in the visible region, leading to a more efficient generation of photo-induced charge carriers. rsc.org The degradation rate of tetracycline was reported to be 87.78% within 40 minutes using a 1 wt% ABT-CN/WO3 catalyst. rsc.org

While the specific catalytic or photocatalytic activity of 5-Benzothiazolamine, 2-ethyl- has not been detailed, its structural features suggest it could be a promising candidate for such applications. The amino group can serve as an anchoring site for metal ions or as a basic catalytic center. The benzothiazole ring system can participate in redox processes, which is crucial for many catalytic cycles. Further research into the catalytic properties of this specific derivative is warranted.

Nanomaterial Integration and Nanocomposites

The integration of organic molecules like 2-aminobenzothiazole derivatives with nanomaterials can lead to hybrid materials with synergistic properties and novel applications. The functional groups on the benzothiazole core allow for covalent or non-covalent attachment to various nanostructures.

A notable example is the chemical bonding of 2-aminobenzothiazole to multiwalled carbon nanotubes (MWCNTs). sigmaaldrich.com This process creates a sorbent material that has been effectively used for the separation of heavy metal ions, such as Pb(II), from aqueous solutions. sigmaaldrich.com The nitrogen and sulfur atoms in the benzothiazole ring can act as effective coordination sites for metal ions, making these functionalized nanotubes highly efficient for environmental remediation.

Given these precedents, 5-Benzothiazolamine, 2-ethyl- could be similarly integrated into various nanomaterials. The amino group provides a reactive handle for covalent functionalization onto surfaces of materials like graphene oxide, silica (B1680970) nanoparticles, or quantum dots. Such nanocomposites could find applications in sensing, bioimaging, and catalysis. The ethyl group might influence the solubility and dispersibility of the resulting nanocomposite in different media. The development of such hybrid materials opens up new avenues for the application of benzothiazole derivatives in materials science.

Biological and Medicinal Chemistry Research Mechanism Focused, Non Clinical

Antimicrobial Research

The benzothiazole (B30560) scaffold, a core component of 5-Benzothiazolamine, 2-ethyl-(9CI), is a prominent feature in many compounds investigated for their antimicrobial properties. Research suggests that derivatives of this structure exhibit a range of activities against various microbial pathogens.

Antibacterial Activity Mechanisms

While specific studies on the antibacterial mechanisms of 5-Benzothiazolamine, 2-ethyl-(9CI) are not extensively detailed in the provided search results, the broader class of benzothiazolamines has been a subject of interest in antibacterial research. The proposed mechanisms often revolve around the disruption of essential bacterial processes. One potential mechanism is the inhibition of bacterial-specific enzymes, which are crucial for survival and replication. Another possibility is the interference with the integrity of the bacterial cell wall or membrane, leading to cell lysis and death.

Antifungal Activity Mechanisms

Similar to its antibacterial potential, the antifungal activity of benzothiazole derivatives is an active area of research. The mechanisms of action are thought to be multifaceted. A primary target for many antifungal agents is the fungal cell membrane, specifically the biosynthesis of ergosterol (B1671047), a vital component. Inhibition of enzymes involved in the ergosterol pathway can lead to a compromised cell membrane and, ultimately, fungal cell death. Other potential mechanisms could involve the inhibition of fungal-specific enzymes or interference with fungal DNA replication and protein synthesis.

Antiviral Research

The exploration of benzothiazole derivatives for antiviral applications is a growing field. The mechanisms by which these compounds may exert antiviral effects are diverse. One key area of investigation is the inhibition of viral enzymes that are essential for the replication cycle of a virus. This could include enzymes like reverse transcriptase, protease, or integrase, depending on the specific virus. Another potential mechanism is the blockage of viral entry into host cells, preventing the initiation of infection.

Anti-inflammatory Mechanism Studies

The anti-inflammatory properties of compounds containing the benzothiazole nucleus are of significant interest. vulcanchem.com Research into the mechanisms of action often focuses on the modulation of key inflammatory pathways. A primary area of investigation is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these enzymes, benzothiazole derivatives can potentially reduce the inflammatory response. Furthermore, some studies explore the ability of these compounds to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), which play a central role in orchestrating the inflammatory cascade.

Antioxidant Activity Investigations

The antioxidant potential of benzothiazole derivatives is another area of active research. The mechanism of action is often attributed to their ability to scavenge free radicals, which are highly reactive species that can cause cellular damage through oxidative stress. The presence of the sulfur and nitrogen atoms in the thiazole (B1198619) ring is thought to contribute to the electron-donating capacity of these molecules, allowing them to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate the free radical scavenging activity of these compounds.

Anthelmintic Activity Research

The benzothiazole nucleus is a common feature in a number of anthelmintic drugs. nih.gov Studies on 2-amino-6-substituted benzothiazoles have demonstrated their potential as anthelmintic agents. researchgate.net In one study, a series of these compounds were synthesized and evaluated against earthworms, with some derivatives showing promising activity compared to the standard drug, mebendazole. researchgate.net Another study focused on new O-substituted 6-methoxybenzothiazole-2-carbamates and identified compounds with significant in vitro activity against rumen flukes (paramphistomum), comparable to the reference drug oxyclozanide. nih.gov These results highlight the importance of the benzothiazole scaffold in the development of new treatments for parasitic infections.

Anti-Diabetic Research

The potential of benzothiazole derivatives as anti-diabetic agents has been an active area of research. Studies have shown that compounds with a 2-aminobenzothiazole (B30445) core can exhibit significant anti-diabetic properties. mdpi.comnih.gov For example, two series of 2-aminobenzothiazole derivatives linked to isothioureas or guanidines were evaluated for their ability to treat type 2 diabetes. mdpi.comnih.gov In a rat model of type 2 diabetes, oral administration of compounds 3b (a methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate) and 4y (2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine) led to a reduction in blood glucose levels and an improvement in the lipid profile. nih.gov These findings suggest that the 2-aminobenzothiazole structure could be a valuable template for designing new oral hypoglycemic agents.

Table 2: Anti-Diabetic Activity of 2-Aminobenzothiazole Derivatives

Compound Animal Model Key Findings
3b Rat model of T2D Reduced blood glucose levels, improved lipid profile. nih.gov
4y Rat model of T2D Reduced blood glucose levels, improved lipid profile. nih.gov

This table is based on findings for structurally related compounds, not 5-Benzothiazolamine, 2-ethyl-(9CI) itself.

Mechanistic Insights into Other Pharmacological Activities (e.g., Anxiolytic, Anticonvulsant, Neuroprotective)

The versatility of the benzothiazole scaffold extends to the central nervous system. The well-known drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is used to treat amyotrophic lateral sclerosis due to its neuroprotective effects. nih.gov Research into other benzothiazole derivatives has revealed potential anxiolytic, anticonvulsant, and broader neuroprotective activities.

For instance, some 3a-substituted tetrahydropyrrolo[2,1-b]benzothiazol-1-ones have been synthesized and tested for their anticonvulsant properties. nih.gov The most active compound from this series showed a significant protective effect against isoniazid-induced seizures in rodents. nih.gov While direct evidence for 5-Benzothiazolamine, 2-ethyl-(9CI) is lacking, the neuroprotective activity of related compounds like 5-ethoxy-2-ethylthiobenzimidazole (Etomerzol) and 2-ethylthiobenzimidazole (Bemitil) has been demonstrated in models of cerebral artery occlusion, suggesting a potential for this class of compounds to protect against neuronal damage. researchgate.net

Agricultural Chemistry Research

Crop Protection Applications

Research into the direct application of 5-Benzothiazolamine, 2-ethyl- for crop protection is limited. However, the exploration of its derivatives has provided insights into the potential of this chemical class. The core structure of benzothiazole (B30560) is a key component in a variety of biologically active molecules, and modifications to this structure can lead to compounds with significant utility in agriculture. The introduction of different functional groups onto the benzothiazole ring can influence the compound's efficacy against specific plant pathogens, its mode of action, and its stability in the environment.

Fungicidal Research

The primary focus of agricultural research involving benzothiazolamine derivatives has been on their fungicidal activity. Numerous studies have synthesized and evaluated a range of these compounds against various phytopathogenic fungi. This research aims to establish structure-activity relationships (SAR), identifying the specific molecular features that enhance antifungal efficacy.

One area of investigation involves the synthesis of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives, which incorporate a thiazole (B1198619) moiety. These compounds have been tested for their antifungal activity against several important agricultural fungi. For instance, certain derivatives have shown notable efficacy against common plant pathogens.

Another research direction focuses on the synthesis of N-acyl-N-arylalanines that contain a 1,2,3-thiadiazole (B1210528) or a 3,4-dichloroisothiazole fragment. These fragments are known components of synthetic plant resistance inducers. By combining these with an N-arylalanine moiety, which is a known toxophoric group in acylalanine fungicides, researchers have developed novel compounds with potential dual modes of action.

The following table summarizes the fungicidal activity of selected benzothiazole and thiazole derivatives against various plant pathogens, as reported in different research studies. It is important to note that these are derivatives and not the specific compound 5-Benzothiazolamine, 2-ethyl-.

Compound/Derivative ClassTarget FungiEfficacy/ActivityReference
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one derivativesPleurotus ostreatus, Puccinia striiformis, Phytophthora infestansVarying degrees of inhibition
N-acyl-N-arylalanines with 1,2,3-thiadiazoleBotrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorumModerate antifungal activity
N-acyl-N-arylalanines with 3,4-dichloroisothiazoleAlternaria brassicicolaUp to 92% efficacy in vivo at 200 µg/mL

These findings underscore the potential of the broader benzothiazole and thiazole chemical space in the development of new agricultural fungicides. The research highlights how modifications to the core structure can lead to compounds with significant activity against economically important plant diseases. Further investigation into the synthesis and biological evaluation of derivatives of 5-Benzothiazolamine, 2-ethyl- could lead to the discovery of novel and effective crop protection agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.